molecular formula C20H12BrClN4O4 B5063607 (4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione

(4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione

Cat. No.: B5063607
M. Wt: 487.7 g/mol
InChI Key: JRADGHUKJBSRPH-YBEGLDIGSA-N
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Description

(4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole derivative, followed by the introduction of the bromophenyl and chloronitrophenyl groups. The final step involves the formation of the pyrazolidine-3,5-dione ring through cyclization reactions under controlled conditions. Common reagents used in these reactions include bromine, chlorine, and nitro compounds, along with various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine, chlorine, and nitro groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(3-bromophenyl)-4-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione
  • (4Z)-1-(3-bromophenyl)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione

Uniqueness

The uniqueness of (4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile compound for various applications.

Properties

IUPAC Name

(4Z)-1-(3-bromophenyl)-4-[[1-(4-chloro-3-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrClN4O4/c21-12-3-1-4-15(9-12)25-20(28)16(19(27)23-25)10-13-5-2-8-24(13)14-6-7-17(22)18(11-14)26(29)30/h1-11H,(H,23,27)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRADGHUKJBSRPH-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CN3C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)N2C(=O)/C(=C\C3=CC=CN3C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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